molecular formula C7H6BrN5O B13342865 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxamide

4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxamide

Katalognummer: B13342865
Molekulargewicht: 256.06 g/mol
InChI-Schlüssel: HLTFCRRAMPTPCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxamide is a heterocyclic organic compound with the molecular formula C6H5BrN4. This compound is known for its unique structure, which includes a pyrrolo[2,1-f][1,2,4]triazine core substituted with an amino group at the 4-position, a bromine atom at the 7-position, and a carboxamide group at the 5-position. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine with a suitable carboxamide precursor. The reaction conditions often include the use of solvents such as dichloromethane (CH2Cl2) and catalysts like triphenylphosphine (PPh3) and bromine (Br2) in the presence of a base such as triethylamine (Et3N) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7-position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The amino group can undergo oxidation or reduction under specific conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
  • 4-Amino-7-bromo-pyrrolo[2,1-f][1,2,4]triazine
  • 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride

Uniqueness

4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, bromine atom, and carboxamide group on the pyrrolo[2,1-f][1,2,4]triazine core makes it a versatile compound for various research applications .

Eigenschaften

Molekularformel

C7H6BrN5O

Molekulargewicht

256.06 g/mol

IUPAC-Name

4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxamide

InChI

InChI=1S/C7H6BrN5O/c8-4-1-3(7(10)14)5-6(9)11-2-12-13(4)5/h1-2H,(H2,10,14)(H2,9,11,12)

InChI-Schlüssel

HLTFCRRAMPTPCB-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N2C(=C1C(=O)N)C(=NC=N2)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.